molecular formula C16H14N4O3 B11513818 Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

Cat. No.: B11513818
M. Wt: 310.31 g/mol
InChI Key: FNWZZANWKZRZEI-UHFFFAOYSA-N
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Description

Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate is a complex organic compound belonging to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyran ring, which is further substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyrano[2,3-c]pyrazoles, including Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate, typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction can be catalyzed by various catalysts such as nano-eggshell/Ti(IV), γ-alumina, glycine, ionic liquids, l-proline, imidazole, iodine, and triethylamine .

The reaction is usually carried out under solvent-free conditions at room temperature, which offers advantages such as shorter reaction times, higher yields, and easier work-up . The use of heterogeneous catalysts like nano-eggshell/Ti(IV) is particularly beneficial due to their reusability and environmental friendliness .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the multi-component reaction process. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, the selection of catalysts and reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and acyl chlorides are used in substitution reactions.

    Cyclization: Cyclization can be facilitated by acids or bases, depending on the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases and conditions.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
  • 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazole

Uniqueness

Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoate group, along with the amino and cyano groups, contributes to its versatility in chemical reactions and its potential as a pharmacologically active compound.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

InChI

InChI=1S/C16H14N4O3/c1-8-12-13(9-3-5-10(6-4-9)16(21)22-2)11(7-17)14(18)23-15(12)20-19-8/h3-6,13H,18H2,1-2H3,(H,19,20)

InChI Key

FNWZZANWKZRZEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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